molecular formula C17H20N2O5S B1665776 N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide CAS No. 704888-90-4

N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide

Cat. No. B1665776
CAS RN: 704888-90-4
M. Wt: 364.4 g/mol
InChI Key: PHGLPDURIUEELR-UHFFFAOYSA-N
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Description

“N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome .

Mechanism of Action

Target of Action

ARP 100, also known as N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide, primarily targets matrix metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix components, playing a crucial role in tissue remodeling, angiogenesis, and metastasis of cancer cells .

Mode of Action

ARP 100 inhibits MMP-2 by binding to its active site, specifically interacting with the S1’ pocket . This interaction prevents MMP-2 from cleaving its substrates, thereby inhibiting its enzymatic activity . The inhibition of MMP-2 reduces the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis .

Biochemical Pathways

By inhibiting MMP-2, ARP 100 affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic properties of ARP 100, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and efficacy:

Result of Action

The inhibition of MMP-2 by ARP 100 leads to several molecular and cellular effects:

Action Environment

Environmental factors can influence the efficacy and stability of ARP 100:

: MedChemExpress

properties

IUPAC Name

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGLPDURIUEELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434718
Record name ARP 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide

CAS RN

704888-90-4
Record name ARP 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
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N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
Reactant of Route 3
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
Reactant of Route 4
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
Reactant of Route 5
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
Reactant of Route 6
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide

Q & A

Q1: What is the primary mechanism of action of ARP-100?

A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.

Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?

A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].

Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?

A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].

Q4: How does ARP-100 affect tumor cell behavior?

A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.

Q5: What is the molecular formula and weight of ARP-100?

A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.

Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?

A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.

Q7: What in vitro models have been used to study ARP-100's efficacy?

A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:

  • Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].
  • Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].
  • Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].
  • Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].
  • Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].

Q8: What in vivo models have been utilized to study ARP-100's effects?

A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].

Q9: Are there other MMP inhibitors with similar properties to ARP-100?

A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:

  • Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].
  • GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].
  • ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].
  • TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].

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